molecular formula C15H13BrO2 B14424634 2-Bromo-3-hydroxy-1,3-diphenylpropan-1-one CAS No. 81633-02-5

2-Bromo-3-hydroxy-1,3-diphenylpropan-1-one

Cat. No.: B14424634
CAS No.: 81633-02-5
M. Wt: 305.17 g/mol
InChI Key: ONQQXNQNMZJSEI-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxy-1,3-diphenylpropan-1-one is an organic compound that belongs to the class of brominated ketones. It is characterized by the presence of a bromine atom, a hydroxyl group, and two phenyl groups attached to a propanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-hydroxy-1,3-diphenylpropan-1-one can be synthesized through several methods. One common approach involves the bromination of 1,3-diphenylpropan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically occurs at room temperature or slightly elevated temperatures, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-hydroxy-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Major Products Formed

Scientific Research Applications

2-Bromo-3-hydroxy-1,3-diphenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-hydroxy-1,3-diphenylpropan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom and hydroxyl group provide sites for chemical interactions, allowing the compound to participate in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylpropan-1-one: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical transformations.

    2-Bromo-1,3-diphenylpropan-1-one: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.

    3-Hydroxy-1,3-diphenylpropan-1-one:

Uniqueness

2-Bromo-3-hydroxy-1,3-diphenylpropan-1-one is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-bromo-3-hydroxy-1,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c16-13(14(17)11-7-3-1-4-8-11)15(18)12-9-5-2-6-10-12/h1-10,13-14,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQQXNQNMZJSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574552
Record name 2-Bromo-3-hydroxy-1,3-diphenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81633-02-5
Record name 2-Bromo-3-hydroxy-1,3-diphenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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